3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Description
The compound 3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fused heterocyclic molecule featuring a pyrazoloquinoline core substituted with bromo and fluoro groups at distinct positions. Pyrazolo[4,3-c]quinoline derivatives are of significant pharmaceutical interest due to their anti-inflammatory, anticancer, and gamma-secretase inhibitory properties .
Properties
IUPAC Name |
3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12BrF2N3/c23-14-3-1-13(2-4-14)21-19-12-26-20-10-7-16(25)11-18(20)22(19)28(27-21)17-8-5-15(24)6-9-17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVMHUAQYMJVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12BrF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-bromophenyl)-8-fluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring both bromine and fluorine substituents on phenyl rings, which may enhance its biological activity through various mechanisms. The chemical formula is , and its molecular weight is approximately 333.16 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H10BrF2N2 |
| Molecular Weight | 333.16 g/mol |
| SMILES | OC1=CN(C2=CC=C(F)C=C2)N=C1C3=CC=C(Br)C=C3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells, such as enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can influence the compound's lipophilicity and binding affinity, potentially enhancing its efficacy in modulating biological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, affecting cellular responses.
- DNA Interaction : The structure may allow for intercalation into DNA, influencing replication and transcription processes.
Biological Activity
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Anticancer Activity : Preliminary research indicates that this compound may possess anticancer properties by inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that it effectively inhibited the proliferation of human breast cancer cells through cell cycle arrest mechanisms.
- Antimicrobial Effects : The compound has shown promise against certain bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.
- Neuroprotective Properties : Investigations into neuroprotective effects reveal that it may mitigate oxidative stress in neuronal cells, offering a potential therapeutic avenue for neurodegenerative diseases.
Case Studies
Several case studies have explored the efficacy of this compound in various biological contexts:
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry assessed the cytotoxic effects of the compound on multiple cancer cell lines, revealing an IC50 value of approximately 10 µM against MCF-7 cells (human breast cancer). This study concluded that the compound's mechanism involved apoptosis induction via the intrinsic pathway .
- Antimicrobial Activity Assessment : Research documented in Frontiers in Microbiology evaluated the antimicrobial properties against Staphylococcus aureus and found significant inhibition at concentrations above 50 µg/mL. The study suggested that the mechanism likely involves disruption of bacterial cell membrane integrity .
Comparison with Similar Compounds
Structural Features
X-ray crystallography reveals that substituents on the pyrazole and quinoline rings influence dihedral angles, affecting molecular planarity and intermolecular interactions. For instance, pyrazole derivatives with 4-fluorophenyl groups exhibit dihedral angles of 4.64–10.53° between the pyrazole and aryl rings . The bromophenyl and fluorophenyl groups in the target compound may introduce steric hindrance, altering crystal packing and solubility compared to simpler analogs.
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Key analogs and their substituent-driven properties are summarized below:
Notes:
Anti-Inflammatory Activity
Pyrazolo[4,3-c]quinolines with amino or hydroxyl substituents (e.g., 2i and 2m) exhibit submicromolar IC₅₀ values against LPS-induced NO production, comparable to the control 1400W .
Gamma-Secretase Inhibition
ELND006 and ELND007 demonstrate selective amyloid-beta inhibition over Notch, attributed to their sulfonyl and cyclopropyl groups . The target compound’s bromophenyl moiety may favor alternate binding modes, necessitating enzymatic assays to confirm activity.
Crystallographic and Thermodynamic Stability
The target compound’s bulkier substituents may increase steric strain, affecting crystallization behavior.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
